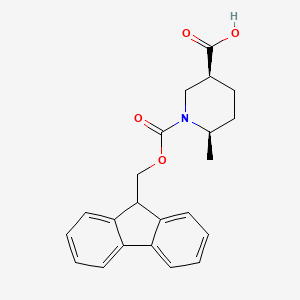

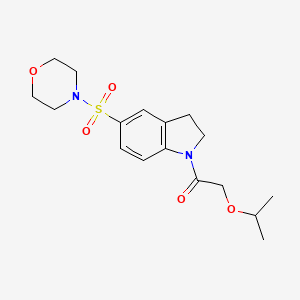

![molecular formula C20H22N2O4 B2529635 2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941889-36-7](/img/structure/B2529635.png)

2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, compounds with a phenoxy moiety and acetamide group have been explored for their selectivity and activity against certain receptors, such as the β3-adrenergic receptor, which is a target for obesity and type 2 diabetes treatments . Additionally, acetamide derivatives have been studied for their anticancer properties and anticonvulsant activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic amines or phenols. For example, the synthesis of a selective 5-HT2A antagonist involved a three-step process starting from p-tolylmethylamine, yielding the final product with a 46% overall yield . Similarly, novel acetamide derivatives were synthesized and characterized using techniques such as LCMS, IR, 1H, and 13C NMR spectroscopy . These methods are likely applicable to the synthesis of this compound, although the specific details would depend on the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be characterized using various spectroscopic techniques. For instance, the crystal structure of related acetamides revealed extended or bent conformations depending on the substitution pattern, with interplanar angles between amide groups influencing the overall shape of the molecule . These structural details are crucial as they can affect the biological activity and interaction with target receptors or enzymes.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including interactions with biological molecules. For example, a study on the reaction between N-acetylcysteine and a 4-ethoxyaniline metabolite formed during peroxidase reactions showed the formation of multiple products, indicating the reactivity of such compounds under physiological conditions . This suggests that this compound could also undergo similar reactions, potentially leading to various biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be inferred from related compounds. These properties are essential for understanding the compound's behavior in biological systems and its suitability for drug development. For example, the ability of a compound to penetrate the blood-brain barrier, as studied in a PET ligand for imaging 5-HT2A receptors , is a critical property for central nervous system-active drugs. Additionally, the cytotoxicity of acetamide derivatives on various cell lines provides information on their potential as anticancer agents .

科学的研究の応用

Antimicrobial and Antioxidant Applications

Several studies have explored the synthesis and potential applications of chemical compounds with structures similar to the one you've mentioned, particularly in the context of antimicrobial and antioxidant activities. For instance, thiazole derivatives have been synthesized for their antimicrobial activities against bacterial and fungal strains, demonstrating the potential of such compounds in addressing microbial resistance and infections (Wardkhan et al., 2008). Additionally, nitrogen-containing bromophenols derived from marine algae have shown potent scavenging activity against radicals, highlighting their potential as natural antioxidants with applications in food and pharmaceutical industries (Li et al., 2012).

Synthesis of Bioactive Compounds

The synthesis of polymeric derivatives incorporating moieties similar to "2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide" has been explored for the development of materials with pharmacological activity. Research in this area includes the development of polymers supporting pharmacological residues with complementary action, indicating the broad potential of these compounds in designing new materials with desired biological activities (Román & Gallardo, 1992).

Environmental and Analytical Chemistry

Compounds structurally related to the one have been evaluated for their roles in environmental remediation and analytical chemistry. For example, the photoassisted Fenton reaction has been utilized for the complete oxidation of pollutants in water, demonstrating the environmental applications of such compounds in degrading toxic substances (Pignatello & Sun, 1995). Moreover, novel methodologies for the synthesis of fluoroionophores based on specific chemical reactions have shown potential in metal ion detection, further illustrating the versatility of these compounds in scientific research (Hong et al., 2012).

特性

IUPAC Name |

2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-14-12-15(5-10-18(14)22-11-3-4-20(22)24)21-19(23)13-26-17-8-6-16(25-2)7-9-17/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIFXJAZZXROMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)OC)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

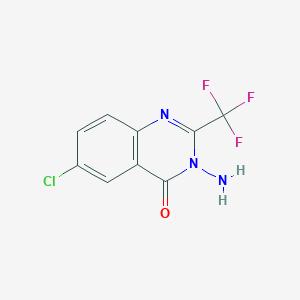

![7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2529553.png)

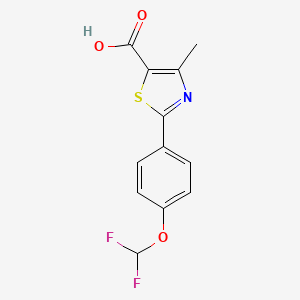

![6-[[4-(4-ethoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2529556.png)

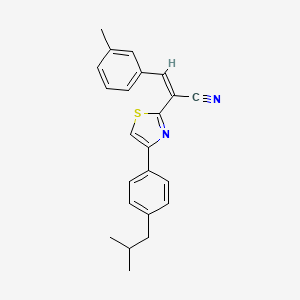

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2529559.png)

![(E)-2-(benzylamino)-3-((benzylimino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2529563.png)

![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2529564.png)

![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2529566.png)

![2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2529568.png)